molecular formula C19H29NO4S2 B2669895 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine CAS No. 1798461-06-9

1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine

Cat. No.: B2669895
CAS No.: 1798461-06-9
M. Wt: 399.56
InChI Key: KLYXYSZVLMXSBY-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine is a complex organic compound that features both a sulfonyl group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for safety, cost-effectiveness, and environmental impact. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites, while the azetidine ring can provide structural rigidity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-Butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine is unique due to the combination of its sulfonyl groups and azetidine ring, which provides a distinct set of chemical and physical properties. This makes it particularly useful in applications where both reactivity and structural specificity are required .

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-cyclohexylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4S2/c1-19(2,3)15-9-11-17(12-10-15)26(23,24)20-13-18(14-20)25(21,22)16-7-5-4-6-8-16/h9-12,16,18H,4-8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYXYSZVLMXSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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